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Compound of Interest

Compound Name: 6-Chloro-1H-indazole

Cat. No.: B1362686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic

organic compound. The indazole scaffold is of significant interest in medicinal chemistry due to

its presence in a variety of biologically active compounds. The chlorine substituent at the 6-

position can significantly influence the molecule's electronic properties, lipophilicity, and

metabolic stability, making it a valuable building block in drug discovery and development.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the

identity, purity, and structure of 6-Chloro-1H-indazole, ensuring the reliability of subsequent

research and development activities. This guide provides an in-depth analysis of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-1H-
indazole, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For 6-Chloro-1H-indazole, both ¹H and ¹³C NMR provide critical information

about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 6-Chloro-1H-indazole is expected to show distinct signals for the

aromatic protons and the N-H proton. While a directly published spectrum for 6-Chloro-1H-
indazole is not readily available, data from the closely related compound, 6-Chloro-1-methyl-

1H-indazole, can be used for comparative analysis. The methyl group at the 1-position will

cause a downfield shift of the adjacent protons, but the overall pattern of the aromatic protons

will be similar.

Predicted ¹H NMR Data for 6-Chloro-1H-indazole:

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~8.0 s -

H-4 ~7.7 d ~8.5

H-5 ~7.1 dd ~8.5, ~1.8

H-7 ~7.5 d ~1.8

N-H >10 br s -

Interpretation:

H-3: This proton on the pyrazole ring is expected to be a singlet as it has no adjacent

protons.

Aromatic Protons (H-4, H-5, H-7): These protons on the benzene ring will form a coupled

system. H-4 and H-5 will show a typical ortho coupling, while H-5 and H-7 will exhibit a

smaller meta coupling. The electron-withdrawing effect of the chlorine atom at the 6-position

will influence the chemical shifts of the neighboring protons.

N-H Proton: The proton on the nitrogen atom is typically broad and appears at a high

chemical shift due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Predicted ¹³C NMR Data for 6-Chloro-1H-indazole:

Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~135

C-3a ~122

C-4 ~121

C-5 ~127

C-6 ~132

C-7 ~110

C-7a ~141

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached

atoms and their position within the aromatic system. The carbon atom attached to the chlorine

(C-6) will be significantly deshielded. The other carbons will have chemical shifts typical for

aromatic and heteroaromatic rings.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-1H-indazole in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

obtain optimal resolution.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Data Processing: Fourier transform the acquired data, phase the spectrum, and integrate the

signals to obtain the relative proton ratios.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data for 6-Chloro-1H-indazole:

Wavenumber (cm⁻¹) Functional Group

3100-3000 C-H stretch (aromatic)

3300-3500 N-H stretch

1620-1580 C=C stretch (aromatic)

1500-1400 C=N stretch

800-700 C-Cl stretch

Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H bond, the aromatic C-H

bonds, and the C=C and C=N bonds of the indazole ring. The presence of a band in the lower

wavenumber region will confirm the C-Cl stretch.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of 6-Chloro-1H-
indazole with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol

mull can be prepared.

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum Data for 6-Chloro-1H-indazole:
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Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular

weight of 6-Chloro-1H-indazole (C₇H₅ClN₂), which is approximately 152.58 g/mol . Due to

the presence of the chlorine isotope ³⁷Cl, there will be a characteristic M+2 peak with an

intensity of about one-third of the molecular ion peak.

Major Fragmentation Pathways: Fragmentation may involve the loss of HCN, Cl, or other

small neutral molecules from the molecular ion.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound and provide clues about

its structure through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer.

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic characterization of 6-Chloro-1H-indazole.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile

of 6-Chloro-1H-indazole. While direct experimental data may be limited in publicly accessible

domains, a thorough understanding of the expected spectral features can be derived from the

analysis of closely related compounds and fundamental spectroscopic principles. This guide

serves as a valuable resource for researchers in the synthesis, characterization, and

application of this important heterocyclic compound, ensuring the integrity and reproducibility of

their scientific endeavors.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 6-Chloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362686#spectroscopic-data-for-6-chloro-1h-
indazole-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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